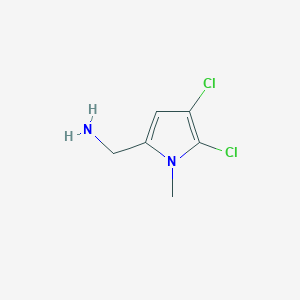
(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine
Vue d'ensemble
Description
(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine , also known by its chemical formula C6H8Cl2N2 , is a synthetic organic compound. Its molecular weight is approximately 179.05 g/mol . The compound features a pyrrole ring with two chlorine atoms and a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine consists of a pyrrole ring with chlorine atoms at positions 4 and 5, along with a methylamine group at position 2. The SMILES notation for this compound is NCC1=CC(Cl)=C(Cl)N1 .
Applications De Recherche Scientifique
Anticancer Activity of Palladium(II) and Platinum(II) Complexes
New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(phenyl)methanamine, R-(pyridin-2-yl)methanamine, and R-(furan-2-yl)methanamine, have shown promising anticancer activity. These complexes were characterized and tested against various human cancerous and noncancerous cell lines. Notably, one of the complexes demonstrated strong DNA-binding affinity and selective toxicity towards cancer cells without affecting noncancerous cells, suggesting potential for cancer treatment. Further studies are needed to fully understand their mechanism of action (Mbugua et al., 2020).
Novel Synthesis Techniques
The synthesis of novel compounds through ambient-temperature processes and condensation reactions has been reported, demonstrating advancements in chemical synthesis techniques. These methods offer efficient and high-yield pathways for creating compounds with potential applications in various fields of scientific research (Becerra et al., 2021).
Potential Anticonvulsant Agents
A series of novel Schiff bases have been synthesized and screened for anticonvulsant activity. These compounds showed promising results in protecting against seizures, highlighting their potential as anticonvulsant agents. The chemical structures of these compounds were confirmed through various spectroscopic methods, and their efficacy was demonstrated in different models, suggesting their potential use in treating convulsive disorders (Pandey & Srivastava, 2011).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes have been studied for their photocytotoxic properties and ability to be used in cellular imaging. These complexes have shown unprecedented photocytotoxicity in red light to various cell lines, indicating their potential as therapeutic agents that can be activated by light. Their ability to interact with DNA and generate reactive oxygen species upon light exposure makes them interesting candidates for further investigation in cancer treatment (Basu et al., 2014).
Antimicrobial Activities of Quinoline Derivatives
A new series of quinoline derivatives carrying a 1,2,3-triazole moiety have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds were developed through multi-step reactions and evaluated against pathogenic strains, demonstrating their potential as antimicrobial agents. The antibacterial and antifungal activities of these compounds were found to be comparable to first-line drugs, highlighting their relevance in addressing resistance issues (Thomas, Adhikari, & Shetty, 2010).
Propriétés
IUPAC Name |
(4,5-dichloro-1-methylpyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2/c1-10-4(3-9)2-5(7)6(10)8/h2H,3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPUOLMCPVTDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



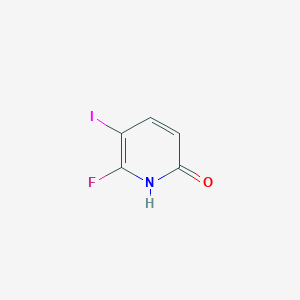
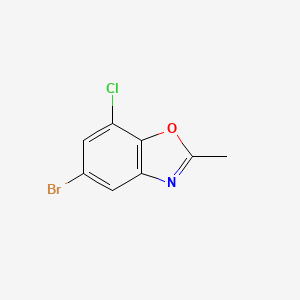
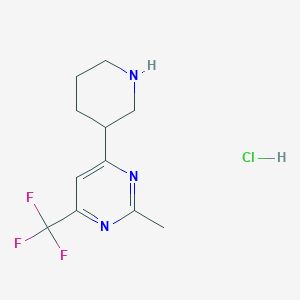
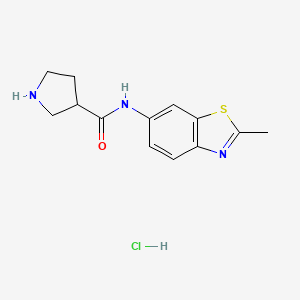


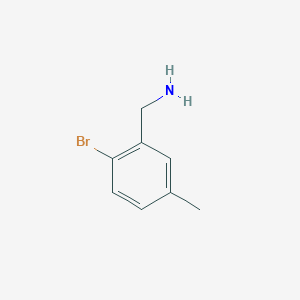
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)



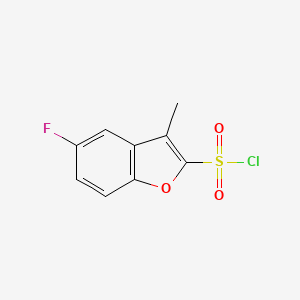
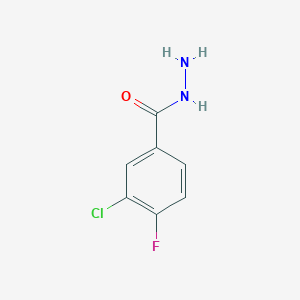
![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)